molecular formula C11H8Cl2N2O2S2 B2628573 Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate CAS No. 400082-17-9

Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate

Cat. No.: B2628573
CAS No.: 400082-17-9
M. Wt: 335.22
InChI Key: IIYBCZNNJYZXEL-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate typically involves the reaction of 3,4-dichlorophenyl isothiocyanate with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiourea, which cyclizes to form the thiadiazole ring. The overall reaction can be summarized as follows:

  • Formation of Thiourea Intermediate

    • React 3,4-dichlorophenyl isothiocyanate with methyl 2-bromoacetate in the presence of potassium carbonate.
    • Solvent: Toluene or DMF (Dimethylformamide).
    • Temperature: 80-100°C.
    • Reaction Time: 12-24 hours.
  • Cyclization to Thiadiazole

    • The thiourea intermediate undergoes cyclization to form the thiadiazole ring.
    • Solvent: Toluene or DMF.
    • Temperature: 80-100°C.
    • Reaction Time: 12-24 hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the dichlorophenyl ring can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent such as dichloromethane.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like sodium methoxide (NaOMe) for methoxylation.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines from nitro groups.

    Substitution: Formation of halogenated or methoxylated derivatives.

Scientific Research Applications

Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and for its therapeutic properties.

    Industry: Utilized in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:

    Inhibit Enzymes: The thiadiazole ring can interact with enzyme active sites, leading to inhibition of enzyme activity.

    Disrupt Cellular Processes: The dichlorophenyl group can interfere with cellular processes, such as DNA replication and protein synthesis.

    Induce Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate can be compared with other similar compounds, such as:

    Methyl 2-{[4-(2,4-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate: Similar structure but with different substitution pattern on the phenyl ring.

    Methyl 2-{[4-(3,5-dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetate: Similar structure but with different substitution pattern on the phenyl ring.

    Methyl 2-{[4-(3,4-dichlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetate: Similar structure but with a different thiadiazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfanyl acetate moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2-[4-(3,4-dichlorophenyl)thiadiazol-5-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O2S2/c1-17-9(16)5-18-11-10(14-15-19-11)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIYBCZNNJYZXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(N=NS1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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